

physical and chemical properties of 1H,2H-Hexafluorocyclopentene

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Compound of Interest

Compound Name: **1H,2H-Hexafluorocyclopentene**

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In-Depth Technical Guide to 1H,2H-Hexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,2H-Hexafluorocyclopentene, also known by its systematic name 3,3,4,4,5,5-Hexafluorocyclopent-1-ene, is a fluorinated organic compound with the CAS number 1005-73-8.[1][2][3] Its structure consists of a five-membered carbon ring containing a double bond, with six fluorine atoms attached to the saturated carbons. This high degree of fluorination imparts significant chemical stability and unique physicochemical properties to the molecule, making it a subject of interest in various research and industrial applications, including as a potential intermediate in the synthesis of novel fluorinated materials and pharmaceuticals.[1] This document provides a comprehensive overview of the known physical and chemical properties of **1H,2H-Hexafluorocyclopentene**, along with available experimental data and synthesis protocols.

Physical and Chemical Properties

1H,2H-Hexafluorocyclopentene is a colorless liquid at room temperature.[1] The presence of multiple fluorine atoms in the molecule leads to high chemical stability, rendering it resistant to oxidation and hydrolysis.[1]

Physical Properties

A summary of the key physical properties of **1H,2H-Hexafluorocyclopentene** is presented in the table below. It is important to note that experimentally determined values for some properties, such as boiling and melting points, are not readily available in the cited literature. The compound is described as having a low boiling point, which is characteristic of many fluorinated compounds.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₅ H ₂ F ₆	[1]
Molecular Weight	176.06 g/mol	[1]
Appearance	Colorless liquid	[1]
CAS Number	1005-73-8	[1] [2] [3]

Chemical Properties

1H,2H-Hexafluorocyclopentene exhibits the characteristic reactivity of a cyclic alkene, with the double bond being the primary site for chemical transformations. The high degree of fluorination influences the electron density of the double bond and the overall stability of the molecule.

Key Chemical Properties:

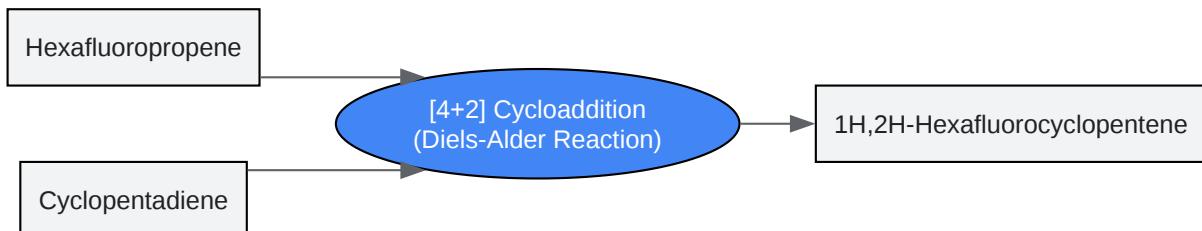
- High Chemical Stability: The compound is resistant to oxidation and hydrolysis.[\[1\]](#)
- Reactivity: The double bond can undergo various addition reactions, typical of alkenes.

Synthesis

The primary route for the synthesis of **1H,2H-Hexafluorocyclopentene** is through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between hexafluoropropene and cyclopentadiene. In this reaction, cyclopentadiene acts as the diene and hexafluoropropene serves as the dienophile.

Synthesis Workflow

The logical workflow for the synthesis of **1H,2H-Hexafluorocyclopentene** is depicted in the following diagram:



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Caption: Synthesis of **1H,2H-Hexafluorocyclopentene** via Diels-Alder reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1H,2H-Hexafluorocyclopentene** are not extensively reported in the readily available literature. However, based on the general principles of the Diels-Alder reaction involving fluorinated alkenes, a representative procedure can be outlined.

General Protocol for the Synthesis of **1H,2H-Hexafluorocyclopentene**:

- **Reaction Setup:** A high-pressure reaction vessel is charged with freshly distilled cyclopentadiene and a suitable solvent.
- **Reagent Addition:** Hexafluoropropene is introduced into the reaction vessel. The reaction is typically carried out in a closed system due to the gaseous nature of hexafluoropropene.
- **Reaction Conditions:** The mixture is heated to a temperature sufficient to initiate the cycloaddition reaction. The specific temperature and reaction time would need to be optimized.
- **Work-up and Purification:** After the reaction is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically

by fractional distillation, to yield pure **1H,2H-Hexafluorocyclopentene**.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **1H,2H-Hexafluorocyclopentene**.

While a comprehensive public database of its spectra is not readily available, the expected spectroscopic features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two hydrogen atoms on the double bond and potentially the two hydrogens on the adjacent saturated carbon, depending on the exact isomer formed.
- ^{19}F NMR: The fluorine NMR spectrum would provide detailed information about the chemical environment of the six fluorine atoms.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (176.06 g/mol).

Safety and Handling

Due to the limited availability of specific toxicity and safety data for **1H,2H-Hexafluorocyclopentene**, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. As with many fluorinated compounds, there are environmental concerns associated with their persistence, and proper disposal procedures should be followed.[\[1\]](#)

Conclusion

1H,2H-Hexafluorocyclopentene is a fluorinated cyclic alkene with potential applications in materials science and as a synthetic intermediate. While some of its fundamental properties have been identified, further experimental investigation is required to fully characterize this compound, including detailed spectroscopic analysis and a thorough evaluation of its physical and chemical properties. The synthesis via a Diels-Alder reaction provides a viable route to this interesting molecule, opening avenues for future research and development.

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